3-(2-chlorophenyl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the synthesis while maintaining product quality. The choice of solvents, reagents, and reaction conditions is critical to achieving cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It has potential therapeutic applications as an anticancer, anti-inflammatory, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.
Triazole: Another heterocyclic compound with three nitrogen atoms, often used in pharmaceuticals.
Benzothiazole: A fused ring system containing both benzene and thiazole rings, with diverse biological activities.
Uniqueness
4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is unique due to its combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H15ClN4S2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C19H15ClN4S2/c1-24-17(15-9-5-6-10-16(15)20)22-23-19(24)26-12-14-11-25-18(21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChI Key |
PDCKGRCVTIRUTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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